MAO-B Inhibition: 3-Bromo Substituent Provides 1.7-Fold Higher Inhibition Than 4-Bromo in Head-to-Head Enzymatic Assay
In a comparative study of ring-substituted phenethylamine derivatives evaluated for monoamine oxidase B (MAO-B) inhibition, the 3-bromo analogue (3-BrPE) achieved an inhibition rate of 58.21 ± 1.1%, which is approximately 1.7-fold higher than the 4-bromo analogue (4-BrPE) at 34.33 ± 1.1% under identical assay conditions [1]. The 3-fluoro (40.30 ± 1.2%) and 4-chloro (61.19 ± 0.9%) analogues provide additional positional benchmarks. This demonstrates that bromine placement at the meta position confers intermediate-to-high MAO-B inhibitory character relative to the full halogen series, whereas the para-bromo substitution yields substantially weaker inhibition [1].
| Evidence Dimension | MAO-B inhibition rate (%) at identical compound concentration |
|---|---|
| Target Compound Data | 3-Bromophenethylamine (3-Br): 58.21 ± 1.1% inhibition |
| Comparator Or Baseline | 4-Bromophenethylamine (4-Br): 34.33 ± 1.1% inhibition; 3-Fluoro: 40.30 ± 1.2%; 4-Chloro: 61.19 ± 0.9% |
| Quantified Difference | 3-Br shows 1.70× higher inhibition than 4-Br; absolute difference = 23.88 percentage points |
| Conditions | In vitro enzymatic assay; substituted phenethylamine derivatives evaluated for MAO-B inhibition; same concentration across compounds; data from Table 3, Molecules 2020, 25(18), 4291 |
Why This Matters
For research programs targeting MAO-B for Parkinson's disease or CNS disorders, selecting 3-bromophenethylamine over 4-bromophenethylamine as a starting scaffold or reference ligand yields a dramatically different inhibition baseline, directly impacting SAR interpretation and lead optimisation.
- [1] Table 3. Inhibition rates of ring-substituted phenethylamine derivatives including 3-Br (58.21 ± 1.1%), 4-Br (34.33 ± 1.1%), 3-F (40.30 ± 1.2%), 4-Cl (61.19 ± 0.9%). Molecules 2020, 25(18), 4291 (PMC7570671). View Source
